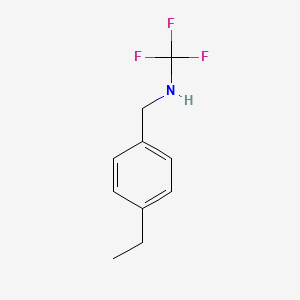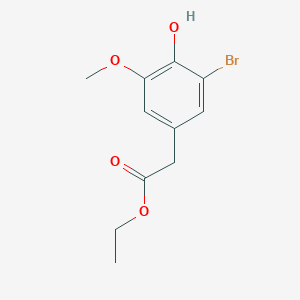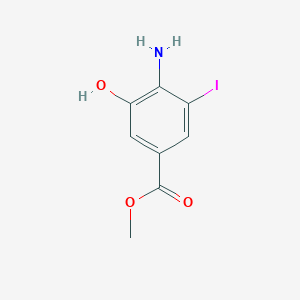![molecular formula C7H7N3 B13975706 1h-Pyrrolo[1,2-a][1,3,5]triazepine CAS No. 381220-59-3](/img/structure/B13975706.png)
1h-Pyrrolo[1,2-a][1,3,5]triazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[1,2-a][1,3,5]triazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of the broader class of triazepines, which are known for their significant biological activities. Triazepines are commonly found in natural products and bioactive pharmaceuticals, making them a subject of extensive research in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[1,2-a][1,3,5]triazepine involves various synthetic routes and reaction conditions. Common methods include:
Cyclo-condensation: This method involves the reaction of o-phenylenediamine with 2-aminobenzamide under specific conditions to form the triazepine ring.
Cyclization: This process can be achieved using reagents such as isothiocyanates, pyrazoles, thiazoles, and oxadiazoles.
Methylation and Chlorination: These reactions are used to introduce specific functional groups into the triazepine ring.
Industrial Production: Industrial methods often involve large-scale cyclo-condensation and cyclization reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[1,2-a][1,3,5]triazepine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like hydrazonoyl chloride and isothiocyanates.
Major Products: These reactions often yield derivatives with enhanced biological activities, such as antiviral, psychotropic, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[1,2-a][1,3,5]triazepine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[1,2-a][1,3,5]triazepine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[1,2-a][1,3,5]triazepine can be compared with other similar compounds, such as:
1,3,5-Triazepine: Both compounds share a similar core structure but differ in their biological activities and applications.
Benzo[f][1,3,5]triazepine: This compound has a fused benzene ring, which imparts different chemical properties and biological activities.
Oxadiazepines and Oxadiazoles: These compounds have different heteroatoms in their ring structures, leading to varied reactivity and applications.
Eigenschaften
CAS-Nummer |
381220-59-3 |
|---|---|
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
1H-pyrrolo[1,2-a][1,3,5]triazepine |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-6-8-3-5-10(7)4-1/h1-6H,(H,8,9) |
InChI-Schlüssel |
OKLMZVYTZQLUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CN=CNC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)






